(5S)-1-Azabicyclo[3.2.0]heptan-7-one
Description
Properties
CAS No. |
67506-08-5 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
INAHHIFQCVEWPW-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)N2C1 |
Canonical SMILES |
C1CC2CC(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of amino acids or their derivatives. One common method involves the catalytic hydrogenation of diesters in an acidic medium, followed by cyclization using phosphine oxides. For example, the hydrogenation of ethyl pyrrole-2-acetate derivatives over a rhodium catalyst in the presence of acetic acid can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of (S)-1-Azabicyclo[3.2.0]heptan-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different stereoisomers depending on the conditions used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the bicyclic structure.
Scientific Research Applications
(S)-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of β-lactamase inhibitors and other pharmaceutical agents.
Organic Synthesis: Used as a building block for the synthesis of complex natural products and bioactive compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (S)-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Enantiomers
- (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one (RN: 39155-95-8) and (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one (ChemSpider ID: 5496472) are stereoisomers of the target compound.
- Key Differences : The stereochemical configuration at C1 and C5 affects synthetic pathways and biological interactions. For example, the (5S) configuration in the target compound is critical for cysteine protease inhibition, whereas the (1R,5S) isomer may exhibit divergent binding properties .
- Synthesis : Racemic mixtures (e.g., rac-(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one) are often resolved chromatographically, but acidolysis of the N-Boc group in (5S)-configured derivatives can lead to instability (e.g., gel formation in TFA/DCM) .
Substituent-Modified Derivatives
Derivatives with substituents at C3, C6, or the β-lactam nitrogen show altered reactivity and bioactivity:
Table 1: Key Derivatives and Properties
- Substituent Effects: C6 Modifications: Bulky groups (e.g., phenyl, bromophenyl) increase steric hindrance, reducing hydrolysis susceptibility of the β-lactam ring . C3 Modifications: Aromatic or tricyclic groups (e.g., anthraquinone in compound 7) enhance enzyme inhibition via hydrophobic interactions with protease subsites (e.g., Trp177 in papain) .
Heteroatom Variants
4-Oxa Analogs
- 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one replaces a carbon with oxygen, reducing ring strain. Activity: These derivatives are potent, non-peptidic inhibitors of papain-family cysteine proteases (cathepsins B, L, K, S). The (5S) stereochemistry is essential for selectivity . Example: 3-Substituted-4-oxa analogs (e.g., compound 14) show 10–100x higher potency than non-oxa counterparts due to optimized S1'/S2' subsite interactions .
4-Thia Analogs
Related Bicyclic Frameworks
Table 2: Comparison of Bicyclic Cores
- Structural Insights :
- The [3.2.0] system balances strain and stability, enabling both synthetic accessibility and biological relevance.
- Larger rings (e.g., [3.3.0]) or additional heteroatoms (e.g., 7-azabicyclo[3.2.0]heptan-6-one) alter solubility and metabolic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
